1,2-Dibromo-3,4,6-trichlorobenzene
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Overview
Description
1,2-Dibromo-3,4,6-trichlorobenzene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzene ring. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,4,6-trichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of benzene derivatives under controlled conditions. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Chlorination can be performed using chlorine (Cl2) with a similar catalytic system .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems enhances the scalability and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3,4,6-trichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of one halogen atom with another substituent. Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1,2-Dibromo-3,4,6-trichlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3,4,6-trichlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms make it highly reactive towards nucleophiles, allowing it to participate in various biochemical and chemical pathways. The molecular targets and pathways involved include enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
- 1,2-Dibromo-4,5-dichlorobenzene
- 1,3-Dibromo-2,4,6-trichlorobenzene
- 1,2,3-Tribromo-4,5,6-trichlorobenzene
Uniqueness: 1,2-Dibromo-3,4,6-trichlorobenzene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and physical properties. This unique structure influences its reactivity, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C6HBr2Cl3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
2,3-dibromo-1,4,5-trichlorobenzene |
InChI |
InChI=1S/C6HBr2Cl3/c7-4-2(9)1-3(10)6(11)5(4)8/h1H |
InChI Key |
YOFIECALMKRAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Br)Cl)Cl |
Origin of Product |
United States |
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